Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound with a molecular formula of C46H94NO7P. It is primarily used in biochemical research and has applications in various scientific fields. This compound is known for its unique structure, which includes nonyl groups and a phosphoryl moiety, making it a valuable reagent in biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate involves multiple stepsThe reaction conditions typically involve the use of catalysts such as sulfuric acid or phosphoric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and phosphorylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The nonyl groups can be substituted with other alkyl or functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Research into drug delivery systems often employs this compound to enhance the solubility and bioavailability of pharmaceuticals.
Wirkmechanismus
The mechanism by which Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate exerts its effects involves its interaction with lipid membranes and proteins. The nonyl groups facilitate insertion into lipid bilayers, while the phosphoryl moiety can interact with various proteins and enzymes. This dual functionality allows the compound to modulate membrane properties and influence biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate: Another complex lipid with similar amphiphilic properties.
Lipid 5: A related compound used in RNA delivery and lipid nanoparticle formation.
Uniqueness
Nonyl 8-((9-((bis(nonyloxy)phosphoryl)oxy)nonyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific combination of nonyl groups and a phosphoryl moiety, which provides distinct biochemical properties and makes it particularly useful in studies involving lipid interactions and membrane dynamics .
Eigenschaften
Molekularformel |
C46H94NO7P |
---|---|
Molekulargewicht |
804.2 g/mol |
IUPAC-Name |
nonyl 8-[9-di(nonoxy)phosphoryloxynonyl-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C46H94NO7P/c1-4-7-10-13-18-26-33-42-51-46(49)37-30-23-22-25-32-39-47(40-41-48)38-31-24-17-16-21-29-36-45-54-55(50,52-43-34-27-19-14-11-8-5-2)53-44-35-28-20-15-12-9-6-3/h48H,4-45H2,1-3H3 |
InChI-Schlüssel |
AVKJNSMRYXJCOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCCCOP(=O)(OCCCCCCCCC)OCCCCCCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.